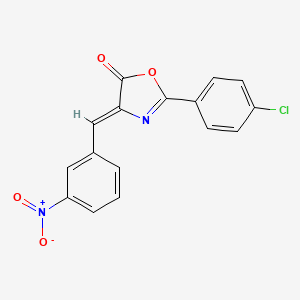![molecular formula C12H18N6O2 B5526285 2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5526285.png)
2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves complex chemical reactions aiming to explore their potential as inhibitors of specific biological pathways or for their unique chemical properties. For instance, the structure-activity relationship studies of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have contributed to identifying novel inhibitors of AP-1 and NF-kappaB mediated transcriptional activation, showcasing the synthetic versatility and potential biological relevance of pyrimidine derivatives (Palanki et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including their planarity and specific bond angles, plays a crucial role in their chemical behavior and biological activity. The crystal structure of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, for example, highlights the importance of the molecular configuration in determining the compound's stability and reactivity (Deng et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of pyrimidine derivatives are influenced by their molecular structure and functional groups. The Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines employing ethyl tertiary amines as carbon sources demonstrates the reactivity of these compounds under specific conditions, leading to valuable products with broad substrate scope and good functional group tolerance (Rao et al., 2017).
Scientific Research Applications
Aldehyde Oxidase Mediated Metabolism
One study focused on the systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO), which is relevant for enhancing the stability and efficacy of compounds including "2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide". By altering the heterocycle or blocking the reactive site, researchers aimed to reduce AO metabolism, a strategy potentially applicable to improving the stability of related compounds (Linton et al., 2011).
Corrosion Inhibition
Another study evaluated the electrochemical behavior of related imidazoline compounds as corrosion inhibitors in acid media. This research is significant for understanding the corrosion inhibition efficiency of compounds with similar structures to "2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide", providing insights into their potential applications in protecting metals against corrosion (Cruz et al., 2004).
Inhibition of AP-1 and NF-κB Mediated Gene Expression
Research into ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogs, which share a similar core to the compound , revealed their potential as inhibitors of AP-1 and NF-κB mediated transcriptional activation. This suggests a possible application in modulating inflammatory responses or cancer growth mechanisms (Palanki et al., 2002).
Cellular Permeability of DNA-binding Compounds
Investigations into the cellular permeability of pyrrole-imidazole polyamides, closely related to the structure of "2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide", highlight the significance of structural modifications for enhancing cellular uptake. Such studies contribute to the development of more efficient gene regulation therapies (Liu & Kodadek, 2009).
properties
IUPAC Name |
2-(ethylamino)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2/c1-2-13-11-16-7-9(8-17-11)10(19)14-3-5-18-6-4-15-12(18)20/h7-8H,2-6H2,1H3,(H,14,19)(H,15,20)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRZUTJUYUCHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)NCCN2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)
![4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)
![1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5526208.png)

![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5526238.png)

![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526262.png)
![2-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5526266.png)
![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)
methyl]-4-ethoxyaniline](/img/structure/B5526279.png)
![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)
![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)